1-ACETYL-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE
Overview
Description
1-ACETYL-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a morpholine ring, a phenyl group, and a sulfonamide group, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 1-ACETYL-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE involves multiple steps, starting with the preparation of the indole core. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis and the Bartoli indole synthesis . The morpholine ring is introduced through nucleophilic substitution reactions, and the sulfonamide group is added via sulfonation reactions . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
1-ACETYL-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the indole and phenyl rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-ACETYL-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-ACETYL-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes . The sulfonamide group enhances its ability to inhibit enzymes and proteins involved in disease pathways . The morpholine ring contributes to its overall stability and bioavailability .
Comparison with Similar Compounds
1-ACETYL-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE can be compared with other indole derivatives, such as:
Indomethacin: A nonsteroidal anti-inflammatory drug with a similar indole core.
LSD: A well-known psychoactive compound with an indole nucleus.
Strychnine: An alkaloid with a complex indole structure. The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of biological activities and chemical properties.
Properties
IUPAC Name |
1-acetyl-N-[(4-morpholin-4-ylphenyl)methyl]-2,3-dihydroindole-5-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-16(25)24-9-8-18-14-20(6-7-21(18)24)29(26,27)22-15-17-2-4-19(5-3-17)23-10-12-28-13-11-23/h2-7,14,22H,8-13,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLPLRXYZDEBNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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